4-(Pyridin-3-yl)thiazol-2-amine
Overview
Description
4-(Pyridin-3-yl)thiazol-2-amine is a heterocyclic compound that features both a pyridine ring and a thiazole ring. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary targets of 4-(Pyridin-3-yl)thiazol-2-amine are the cyclin-dependent kinases 2, 4, and 6 (CDK2/4/6) . These kinases play a vital role in cell cycle control and are effective targets for anti-cancer drug discovery .
Mode of Action
This compound interacts with CDK2/4/6 kinases, inhibiting their activity . Molecular docking and molecular dynamics simulation studies have shown that polar interactions, especially the electrostatic interactions of Lys33/35/43 and Asp145/158/163, are crucial factors that influence the bioactivities of the inhibitors of CDK2/4/6 receptors . The nonpolar interaction with Ile10/12/19 also plays a critical role in the differing potencies of the CDK2/4/6 inhibitors .
Biochemical Pathways
The inhibition of CDK2/4/6 kinases by this compound affects the cell cycle control pathway . This disruption can lead to the cessation of cell proliferation, making this compound a potential candidate for cancer treatment .
Pharmacokinetics
The compound’s inhibition efficiency against mild steel corrosion reached 9606% at a 02 mM concentration , suggesting a high degree of bioavailability.
Result of Action
The inhibition of CDK2/4/6 kinases by this compound can lead to the cessation of cell proliferation . This makes it a potential candidate for the treatment of cancers where these kinases play a significant role .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in a hydrochloric acid solution, it acts as an effective corrosion inhibitor for mild steel . The sorption behavior on the steel surface complies with the Langmuir adsorption isotherm, exhibiting both physisorption and chemisorption . This suggests that the compound’s action, efficacy, and stability might be influenced by the chemical environment.
Biochemical Analysis
Biochemical Properties
4-(Pyridin-3-yl)thiazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to exhibit antioxidant, antimicrobial, and anticancer activities . The compound interacts with enzymes such as cyclooxygenase and lipoxygenase, inhibiting their activity and thereby reducing inflammation and oxidative stress . Additionally, this compound binds to proteins involved in cell signaling pathways, modulating their function and influencing cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, this compound induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins . It also affects cell proliferation by interfering with the cell cycle, leading to cell cycle arrest at specific phases . Furthermore, the compound has been observed to alter metabolic pathways, enhancing the production of reactive oxygen species and disrupting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity and function . The compound acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, by binding to their active sites and preventing substrate access . This inhibition leads to a decrease in the production of pro-inflammatory mediators and reactive oxygen species . Additionally, this compound modulates gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods . It undergoes gradual degradation in the presence of certain environmental factors, such as light and heat . Long-term studies have revealed that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and adverse effects become more pronounced . These findings highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound influences metabolic flux by modulating the activity of key enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . It also affects metabolite levels, altering the concentrations of intermediates and end products in these pathways . These interactions contribute to the compound’s overall impact on cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms, involving membrane-bound transporters that facilitate its entry . Once inside the cell, this compound binds to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . This distribution pattern affects the compound’s activity and function within different tissues and organs .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . It has been observed to accumulate in the nucleus, where it interacts with transcription factors and modulates gene expression . Additionally, this compound localizes to the mitochondria, influencing mitochondrial function and energy production . These subcellular interactions contribute to the compound’s overall impact on cellular processes and functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-3-yl)thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridine with α-haloketones in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-3-yl)thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
4-(Pyridin-3-yl)thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used as a corrosion inhibitor for metals, particularly in acidic environments.
Comparison with Similar Compounds
4-(Pyridin-3-yl)thiazol-2-amine can be compared with other similar compounds, such as:
2-Aminothiazole: A simpler thiazole derivative with similar reactivity but lacking the pyridine ring.
4-(Pyridin-4-yl)thiazol-2-amine: A positional isomer with the pyridine ring attached at a different position, which can lead to different chemical properties and reactivity.
Thiazole derivatives: Various thiazole-based compounds with different substituents that can exhibit a wide range of biological and chemical activities.
Properties
IUPAC Name |
4-pyridin-3-yl-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-8-11-7(5-12-8)6-2-1-3-10-4-6/h1-5H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHZQGAYUHOJPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184332 | |
Record name | 4-(3-Pyridinyl)-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30235-27-9 | |
Record name | 4-(3-Pyridinyl)-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30235-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Pyridinyl)-2-thiazolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030235279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(3-Pyridinyl)-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(pyridin-3-yl)-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(pyridin-3-yl)thiazol-2-amine interact with copper to inhibit its corrosion in HCl?
A1: The research suggests that this compound acts as a corrosion inhibitor for copper in hydrochloric acid (HCl) through a process called adsorption. The molecule attaches to the copper surface, forming a protective layer that hinders the interaction between the corrosive HCl and the copper atoms. This adsorption process is driven by the electron-rich nitrogen and sulfur atoms present in the this compound structure. These atoms can donate electrons to the vacant d-orbitals of copper, forming a strong bond that effectively shields the copper surface from the corrosive environment [].
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